
Methyl4-acetoxy-1-phenyl-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-acetoxy-1-phenyl-2-naphthoate is an organic compound with the molecular formula C20H16O4. It is a methyl ester derivative of 4-acetoxy-1-phenyl-2-naphthoic acid. This compound is known for its unique chemical structure, which includes a naphthalene ring system substituted with acetoxy and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetoxy-1-phenyl-2-naphthoate typically involves the esterification of 4-acetoxy-1-phenyl-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 4-acetoxy-1-phenyl-2-naphthoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-acetoxy-1-phenyl-2-naphthoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-acetoxy-1-phenyl-2-naphthoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 4-acetoxy-1-phenyl-2-naphthoic acid and methanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-acetoxy-1-phenyl-2-naphthoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-acetoxy-1-phenyl-2-naphthoate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The phenyl and naphthalene rings can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxy-1-phenyl-2-naphthoate: Similar structure but with a hydroxy group instead of an acetoxy group.
Methyl 4-methoxy-1-phenyl-2-naphthoate: Contains a methoxy group instead of an acetoxy group.
Methyl 4-acetoxy-2-phenyl-1-naphthoate: Isomer with different substitution pattern on the naphthalene ring.
Uniqueness
Methyl 4-acetoxy-1-phenyl-2-naphthoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetoxy and phenyl groups on the naphthalene ring system allows for diverse chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C20H16O4 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
methyl 4-acetyloxy-1-phenylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H16O4/c1-13(21)24-18-12-17(20(22)23-2)19(14-8-4-3-5-9-14)16-11-7-6-10-15(16)18/h3-12H,1-2H3 |
InChI-Schlüssel |
LODJLIXTQXVWGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


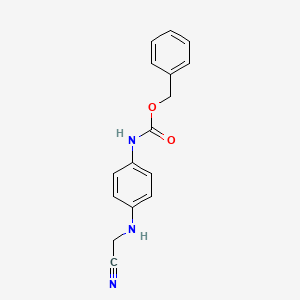

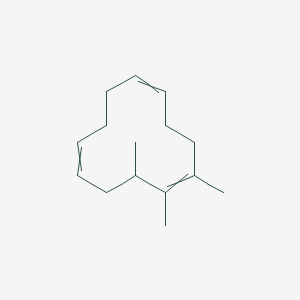
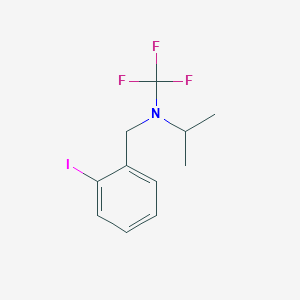
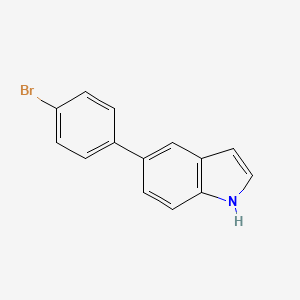
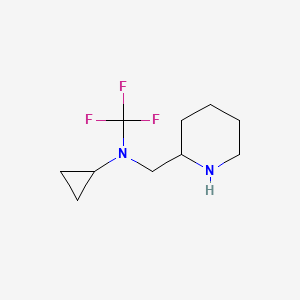
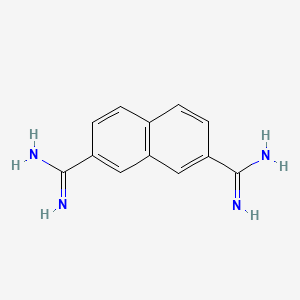
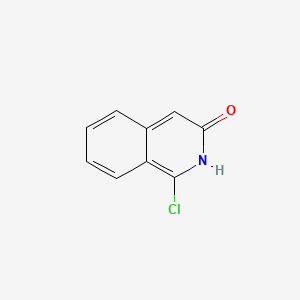
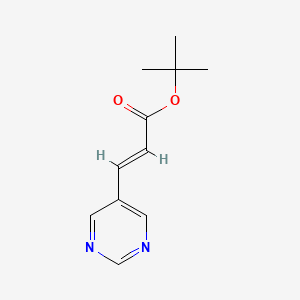
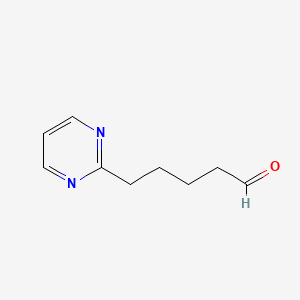

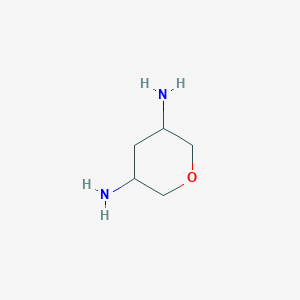
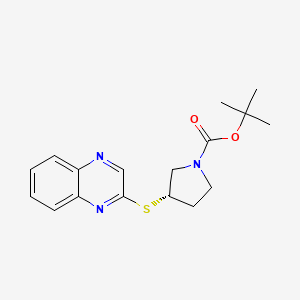
![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)
